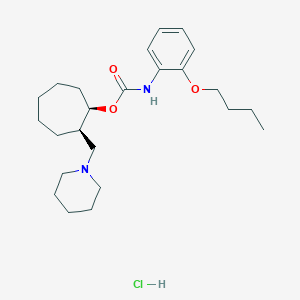![molecular formula C8H7Cl3O2S B065141 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene CAS No. 175203-30-2](/img/structure/B65141.png)
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” is a chemical compound with the molecular formula C8H7Cl3O2S . It is also known as "2-Chloroethyl (2,4-Dichlorophenyl) Sulfone" .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” consists of a benzene ring substituted with two chlorine atoms and a (2-chloroethyl)sulfonyl group . The molecular weight of this compound is 273.56 .Chemical Reactions Analysis
The chemical reactions of “2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” could involve electrophilic aromatic substitution or nucleophilic substitution . The exact reactions would depend on the specific conditions and reagents used.Mechanism of Action
The mechanism of action for reactions involving “2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” would depend on the specific reaction. For electrophilic aromatic substitution, the mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
“2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound, including wearing protective clothing and eye protection .
properties
IUPAC Name |
2,4-dichloro-1-(2-chloroethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKIQPDEDLHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381259 |
Source


|
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175203-30-2 |
Source


|
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




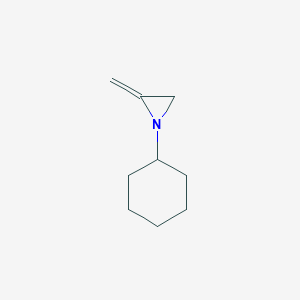
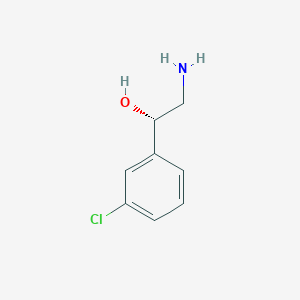


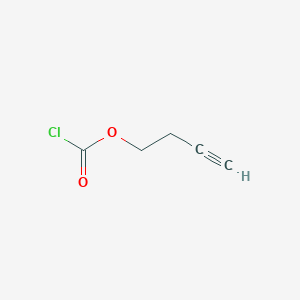


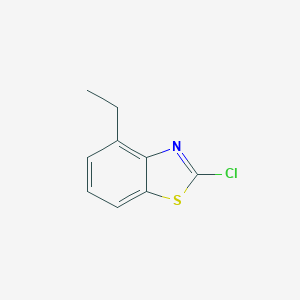
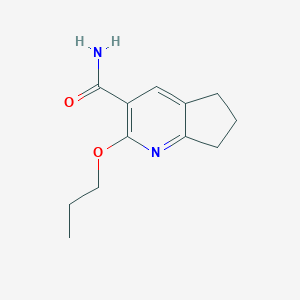
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
